Ethyl 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as ethyl, chlorophenyl, and methylphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and pyrimidine precursors, followed by their fusion under specific reaction conditions. Common reagents used in the synthesis include ethyl chloroformate, 2-chlorobenzyl mercaptan, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Hydrolysis: The ester group in the compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other triazolopyrimidine derivatives, such as:
ETHYL 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
ETHYL 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
The uniqueness of ETHYL 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-METHYL-7-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23ClN4O2S |
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Molecular Weight |
455.0 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H23ClN4O2S/c1-4-30-21(29)19-15(3)25-22-26-23(31-13-17-7-5-6-8-18(17)24)27-28(22)20(19)16-11-9-14(2)10-12-16/h5-12,20H,4,13H2,1-3H3,(H,25,26,27) |
InChI Key |
FJBJVLZLHWIHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)C)SCC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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